

A Comprehensive Technical Guide to the Chemical Properties of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenylisonicotinamide*

Cat. No.: *B188823*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a compound of significant interest in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including potential as anticancer and antifungal agents. This technical guide provides an in-depth overview of the core chemical properties of **N-Phenylisonicotinamide**, detailed experimental protocols for their determination, and a summary of its known and potential biological signaling pathways.

Chemical Properties

A summary of the key chemical and physical properties of **N-Phenylisonicotinamide** is presented below. These properties are crucial for its handling, characterization, and application in research and development.

Property	Value	Reference(s)
IUPAC Name	N-phenylpyridin-4-carboxamide	[1]
Synonyms	Isonicotinanilide, N-Phenyl-4-pyridinecarboxamide, NSC 4266	[1]
CAS Number	3034-31-9	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[2]
Molecular Weight	198.22 g/mol	[2]
Appearance	White to light yellow or grey solid	[3]
Melting Point	170-172 °C	[3]
Boiling Point	265.8 °C at 760 mmHg	[3]
Solubility	Sparingly soluble in water, soluble in organic solvents.	[1]
pKa	Not experimentally determined in the provided search results. A protocol for its determination is provided below.	

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of **N-Phenylisonicotinamide** are provided below.

Synthesis of N-Phenylisonicotinamide

This protocol describes a common method for the synthesis of **N-Phenylisonicotinamide** from isonicotinic acid and aniline.

Materials:

- Isonicotinic acid
- Thionyl chloride (SOCl_2)
- Aniline
- Potassium carbonate (K_2CO_3)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexane
- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve isonicotinic acid in thionyl chloride.
- Heat the mixture to reflux for 2 hours.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

- To the resulting residue, add THF, potassium carbonate, and aniline.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
- Combine the organic layers and concentrate them using a rotary evaporator.
- Recrystallize the crude product from an ethyl acetate-hexane mixture to yield pure **N-phenylisonicotinamide** as a light yellow solid.[\[4\]](#)

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of **N-Phenylisonicotinamide**.

Materials:

- **N-Phenylisonicotinamide**
- Deionized water
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Potentiometer with a pH electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Calibrate the potentiometer using standard pH buffers.
- Prepare a solution of **N-Phenylisonicotinamide** of known concentration in deionized water. The concentration should be low enough to ensure complete dissolution.
- Add a suitable amount of KCl to maintain a constant ionic strength.
- If the compound is expected to be basic, titrate the solution with a standardized HCl solution. If it is expected to be acidic, titrate with a standardized NaOH solution.
- Add the titrant in small, known increments while continuously stirring the solution.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Characterization by Infrared (IR) Spectroscopy

This protocol describes the preparation of a sample for analysis by IR spectroscopy using the KBr pellet method.

Materials:

- **N-Phenylisonicotinamide** (finely ground)
- Potassium bromide (KBr), spectroscopic grade (dried)
- Agate mortar and pestle
- Pellet press

- FTIR spectrometer

Procedure:

- Place a small amount of **N-Phenylisonicotinamide** and a larger amount of dry KBr (typically a 1:100 ratio of sample to KBr) in an agate mortar.
- Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the collar of a pellet press.
- Apply pressure to the powder using the press to form a thin, transparent pellet.
- Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
Key vibrational frequencies for **N-Phenylisonicotinamide** include ν_{max} at 1653 cm^{-1} (C=O stretching) and 1344 cm^{-1} (C-N stretching).[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining a ^1H NMR spectrum of **N-Phenylisonicotinamide**.

Materials:

- **N-Phenylisonicotinamide**
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tube
- NMR spectrometer

Procedure:

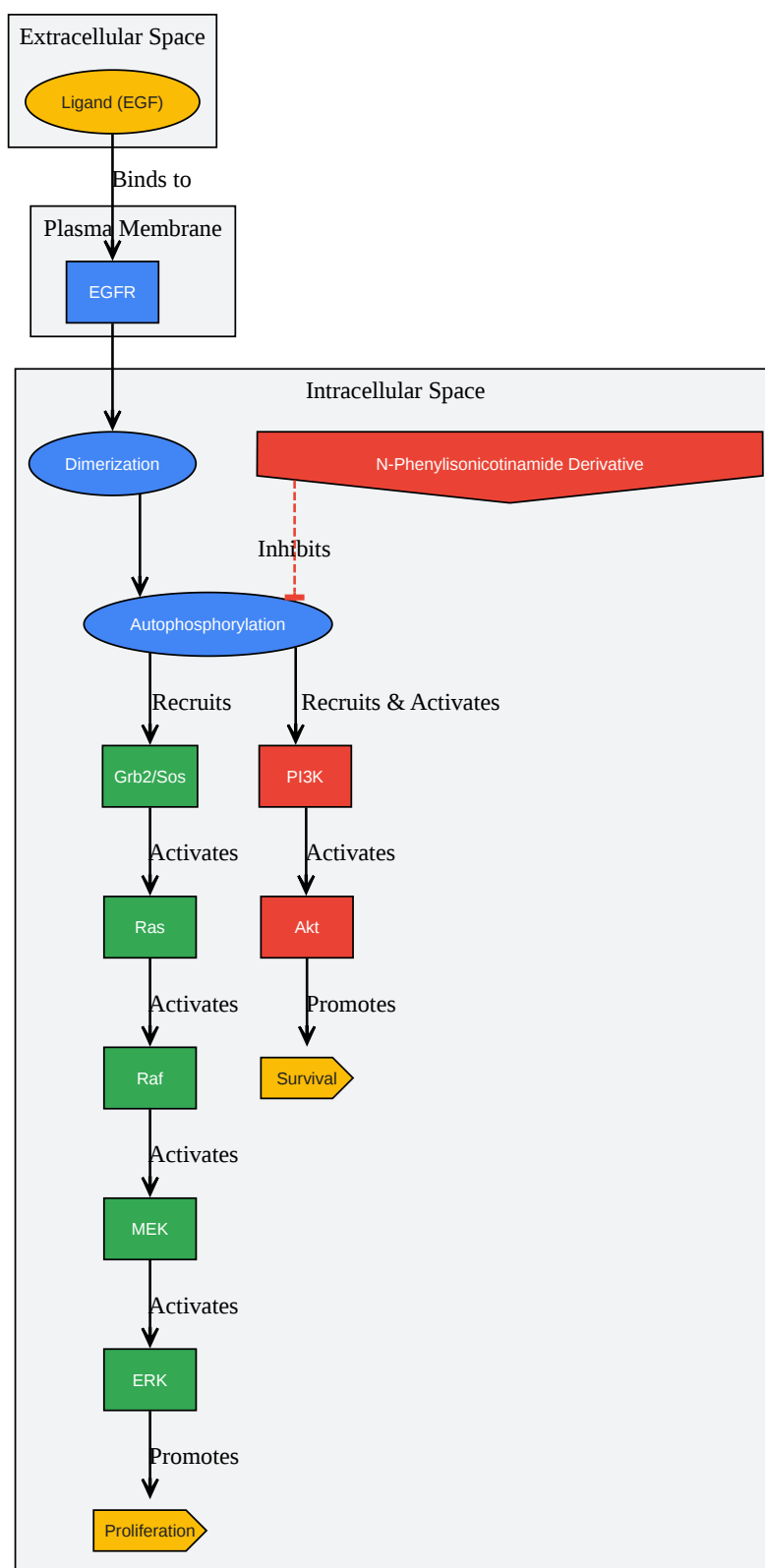
- Dissolve a small amount of **N-Phenylisonicotinamide** in a suitable deuterated solvent (e.g., DMSO- d_6) directly in an NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.
- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).
- Process the acquired data (e.g., Fourier transform, phase correction, baseline correction).
- The characteristic ^1H NMR signals for **N-Phenylisonicotinamide** in DMSO- d_6 (300 MHz) are: δ 10.49 (s, 1H, NH), 8.78 (m, 2H, pyridine-H), 7.86 (m, 2H, pyridine-H), 7.78 (m, 2H, phenyl-H), 7.39 (t, $J = 8.0$ Hz, 2H, phenyl-H), 7.15 (t, $J = 6.5$ Hz, 1H, phenyl-H).[4]

Potential Signaling Pathways and Experimental Workflows

While the precise mechanisms of action for **N-Phenylisonicotinamide** are still under investigation, its derivatives have shown promise in targeting specific cellular pathways.

Potential Inhibition of EGFR Signaling Pathway

Derivatives of **N-Phenylisonicotinamide** have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.



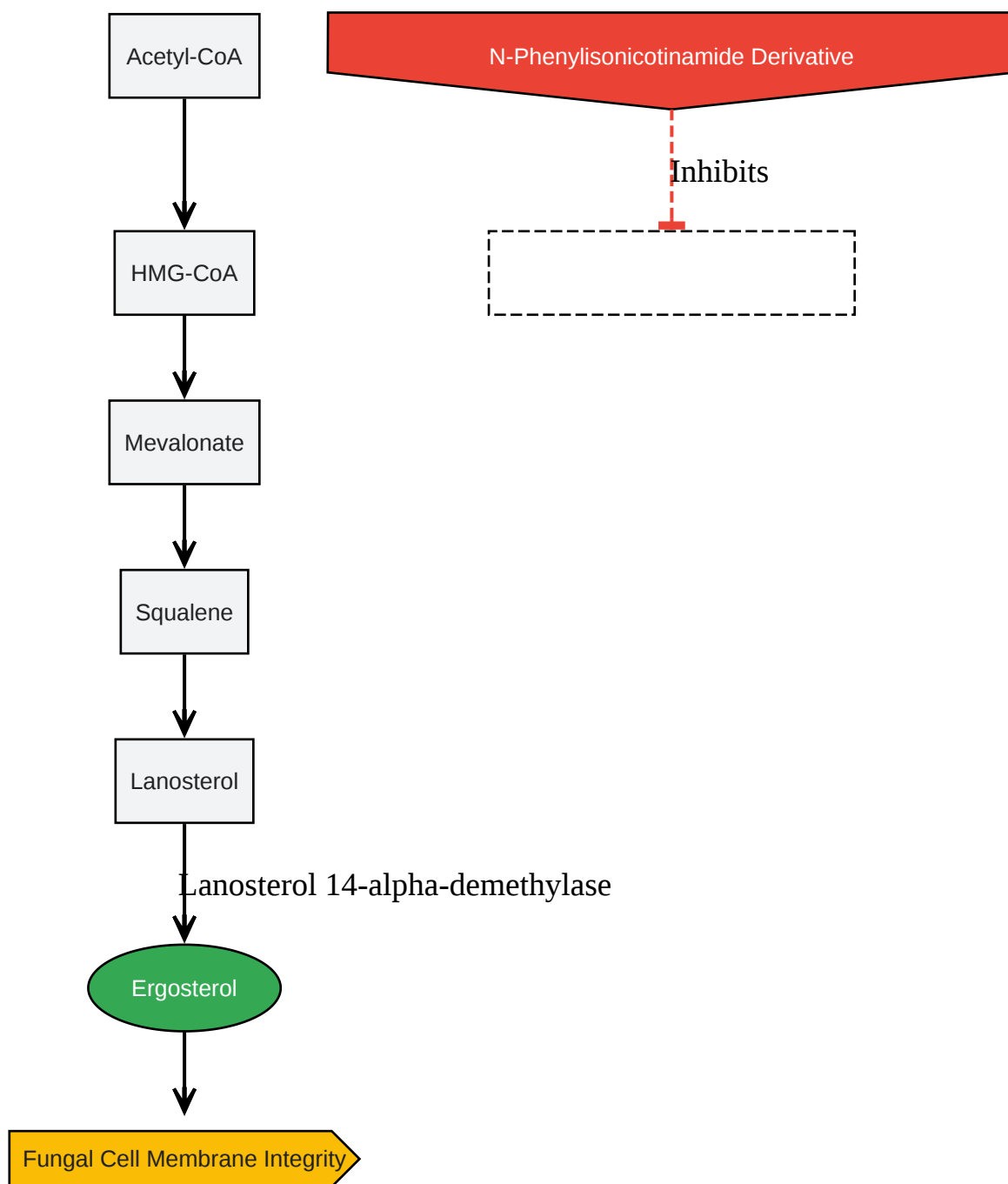
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Caption: EGFR Signaling Pathway and Potential Inhibition by **N-Phenylisonicotinamide** Derivatives.

Potential Antifungal Mechanisms of Action

Nicotinamide and its derivatives have been shown to possess antifungal properties. Two potential mechanisms of action are the disruption of the fungal cell wall and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

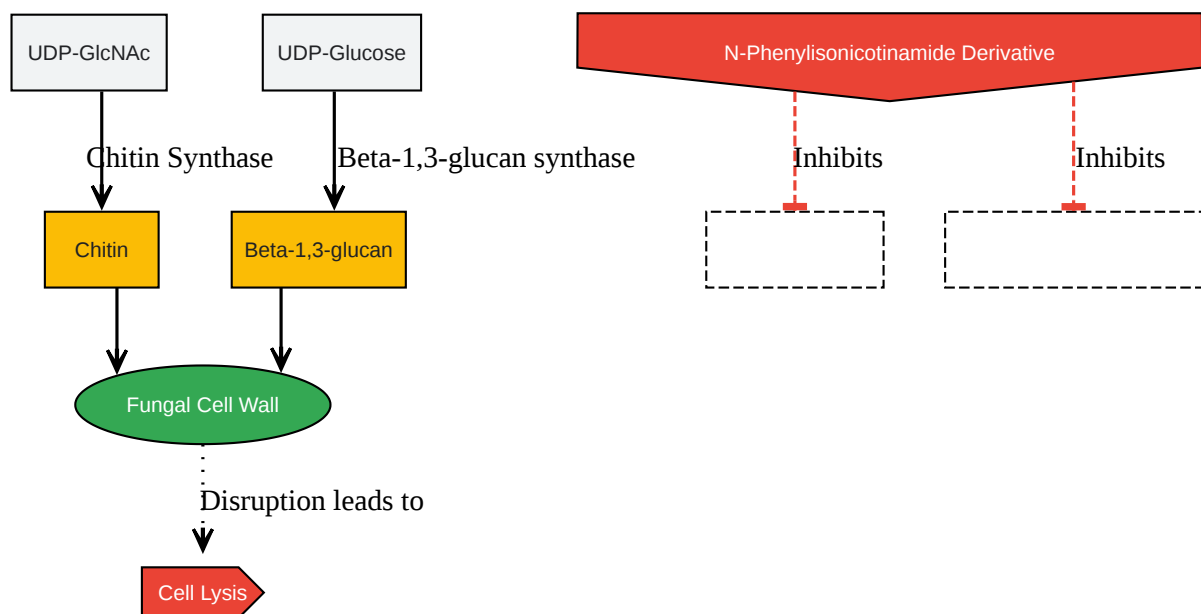
1. Inhibition of Ergosterol Biosynthesis Pathway



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Caption: Potential Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

2. Disruption of Fungal Cell Wall Synthesis

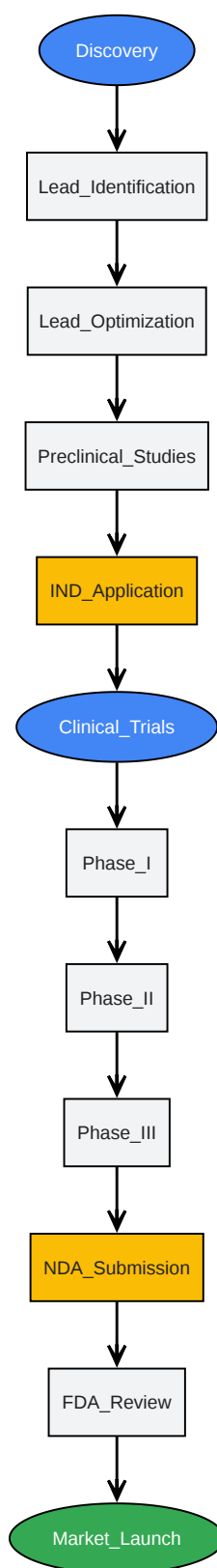


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Caption: Potential Disruption of Fungal Cell Wall Synthesis Pathways.

General Experimental Workflow for Drug Development

The development of a new drug, such as a derivative of **N-Phenylisonicotinamide**, follows a structured and rigorous process from initial discovery to market approval.



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Caption: A Generalized Workflow for the Drug Development Process.

Conclusion

N-Phenylisonicotinamide represents a promising chemical entity with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel pharmaceuticals based on this versatile scaffold. Further investigation into its precise biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of N-Phenylisonicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188823#a-basic-guide-to-n-phenylisonicotinamide-s-chemical-properties]

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